molecular formula C14H14N2O4 B7880238 2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B7880238
M. Wt: 274.27 g/mol
InChI Key: NDEFWBGIVWVZKN-UHFFFAOYSA-N
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Description

2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyrimidinone ring, which is further connected to an acetic acid moiety. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, ethyl acetoacetate, and urea.

    Formation of Dihydropyrimidinone: The Biginelli reaction is employed, where 4-methoxybenzaldehyde, ethyl acetoacetate, and urea are reacted in the presence of an acid catalyst (e.g., hydrochloric acid) to form the dihydropyrimidinone core.

    Introduction of Acetic Acid Moiety: The resulting dihydropyrimidinone is then subjected to a hydrolysis reaction to convert the ester group into a carboxylic acid, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-(2-[(4-Hydroxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid.

    Reduction: Formation of 2-(2-[(4-Methoxyphenyl)methyl]-1,6-dihydropyrimidin-5-yl)acetic acid.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-[(4-Hydroxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-[(4-Methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(2-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyrimidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-20-11-4-2-9(3-5-11)6-12-15-8-10(7-13(17)18)14(19)16-12/h2-5,8H,6-7H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEFWBGIVWVZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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